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molecular formula C14H13N3 B3177107 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile CAS No. 127792-81-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Cat. No. B3177107
M. Wt: 223.27 g/mol
InChI Key: VADZOZAUGGYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046215

Procedure details

To a solution of 8.8 gm (157 mMol) potassium hydroxide in 85 mL methanol were added 8.15 gm (57.33 mMol) 5-cyano-1H-indole and 7.86 gm (51.17 mMol) 4-piperidone hydrochloride monohydrate. The resulting mixture was heated to reflux for 48 hours and was then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure to about half volume and was then treated with 1M HCl until the pH of the solution was between 1 and 2. The resulting solution was extracted twice with 100 mL of diethyl ether and the remaining aqueous phase was treated with 5N sodium hydroxide until the pH of the solution was between 12 and 14. This aqueous phase was extracted 5 times with 10% methanol in dichloromethane. These organic phases were combined, dried over sodium sulfate and concentrated under reduced pressure to a residue. This residue was subjected to flash silica gel chromatography, eluting with dichloromethane which contained 20% methanol and 2% ammonium hydroxide. Fractions shown to contain product were combined and concentrated under reduced pressure to give 6.86 gm (60%) of the title compound as a solid.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)#[N:4].O.Cl.[NH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1>CO>[C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]2[C:19]1[CH2:20][CH2:21][NH:16][CH2:17][CH:18]=1)#[N:4] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.15 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
7.86 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
85 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to about half volume
ADDITION
Type
ADDITION
Details
was then treated with 1M HCl until the pH of the solution
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted twice with 100 mL of diethyl ether
ADDITION
Type
ADDITION
Details
the remaining aqueous phase was treated with 5N sodium hydroxide until the pH of the solution
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase was extracted 5 times with 10% methanol in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
WASH
Type
WASH
Details
eluting with dichloromethane which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)C1=CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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